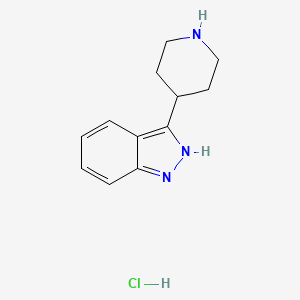

3-(Piperidin-4-yl)-1H-indazolhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthese von Piperidinderivaten

Piperidinderivate sind in der medizinischen Chemie von entscheidender Bedeutung, da sie in zahlreichen Arzneimitteln vorkommen. Die Verbindung „3-(Piperidin-4-yl)-1H-indazolhydrochlorid“ kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Piperidinderivate verwendet werden. Diese Derivate haben sich bei der Entwicklung neuer Medikamente als vielversprechend erwiesen, mit Anwendungen, die von Antihypertensiva bis hin zu Stimulanzien des Zentralnervensystems reichen .

Pharmakologische Anwendungen

Der Piperidinrest ist ein häufiges Merkmal vieler pharmakologisch aktiver Verbindungen. „this compound“ kann als Schlüsselzwischenprodukt bei der Herstellung neuartiger Therapeutika dienen. Seine Struktur begünstigt die Bindung an verschiedene biologische Zielstrukturen, was zur Entdeckung neuer Behandlungsmethoden für Krankheiten führen kann .

Studien zur biologischen Aktivität

Diese Verbindung kann in biologischen Studien verwendet werden, um ihre Wechselwirkung mit biologischen Systemen zu untersuchen. Die Forschung kann sich auf ihre Pharmakokinetik, ihren Metabolismus und ihr Potenzial als Leitverbindung für die Medikamentenentwicklung konzentrieren. Ihre Auswirkungen auf verschiedene Enzyme, Rezeptoren und Ionenkanäle können ein wichtiger Forschungsbereich sein .

Entwicklung von Diagnostika

Aufgrund seiner einzigartigen Struktur könnte „this compound“ modifiziert werden, um Diagnostika zu entwickeln. Zum Beispiel könnte es mit radioaktiven Isotopen oder fluoreszierenden Markierungen markiert werden, um biologische Prozesse oder das Fortschreiten von Krankheiten in vivo zu verfolgen .

Chemische Biologie-Sonden

In der chemischen Biologie kann diese Verbindung verwendet werden, um Sonden zu entwickeln, die helfen, molekulare Mechanismen von Krankheiten zu verstehen. Durch die Anlagerung verschiedener funktioneller Gruppen können Forscher die Wechselwirkung der Verbindung mit bestimmten Proteinen oder DNA-Sequenzen untersuchen und so Einblicke in zelluläre Funktionen gewinnen .

Forschung zu antioxidativen Eigenschaften

Verbindungen mit einem Piperidinkern, wie „this compound“, weisen oft antioxidative Eigenschaften auf. Die Untersuchung dieser Eigenschaften kann zur Entwicklung neuer Antioxidantien führen, die Zellen vor oxidativem Stress schützen können .

Modulation von Neurotransmitterrezeptoren

Die strukturelle Ähnlichkeit von Piperidinderivaten mit natürlichen Neurotransmittern legt nahe, dass „this compound“ zur Modulation von Neurotransmitterrezeptoren verwendet werden könnte. Diese Anwendung hat Auswirkungen auf die Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Schizophrenie .

Pflanzenschutzmittelforschung

Schließlich haben Piperidinderivate Anwendungen in der Pflanzenschutzmittelforschung. Sie können zur Entwicklung neuer Pestizide oder Herbizide verwendet werden. Die potenzielle Aktivität der Verbindung gegen verschiedene Schädlinge oder Unkräuter kann untersucht werden, was zur Entwicklung wirksamerer und sichererer Pflanzenschutzmittel beiträgt .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives are used in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. In the case of PROTACs, the compound serves as a linker, binding to both the target protein and an E3 ubiquitin ligase. This causes the target protein to be marked for degradation by the cell’s proteasome .

Biochemical Pathways

Again, this would depend on the specific targets of the compound. Piperidine derivatives used in PROTACs can affect a variety of biochemical pathways, depending on the proteins they are designed to degrade .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound is a PROTAC, its action would result in the degradation of specific target proteins, potentially altering cellular functions .

Biochemische Analyse

Biochemical Properties

3-(Piperidin-4-yl)-1H-indazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific protein targets, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The binding of 3-(Piperidin-4-yl)-1H-indazole hydrochloride to these kinases can either inhibit or activate their enzymatic activity, depending on the specific kinase and the nature of the interaction .

Cellular Effects

The effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 3-(Piperidin-4-yl)-1H-indazole hydrochloride has been found to inhibit cell proliferation by interfering with the signaling pathways that promote cell growth and division . Additionally, it can induce apoptosis, a process of programmed cell death, by activating specific genes involved in the apoptotic pathway .

Molecular Mechanism

At the molecular level, 3-(Piperidin-4-yl)-1H-indazole hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of downstream targets . Additionally, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced effects on cell signaling and gene expression . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that it can have lasting impacts on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-(Piperidin-4-yl)-1H-indazole hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

3-(Piperidin-4-yl)-1H-indazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . The metabolites of 3-(Piperidin-4-yl)-1H-indazole hydrochloride are then excreted through the kidneys . The effects of this compound on metabolic flux and metabolite levels are still being studied, but it is known to influence the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 3-(Piperidin-4-yl)-1H-indazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Once inside the cell, 3-(Piperidin-4-yl)-1H-indazole hydrochloride can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its binding affinity to these proteins and its solubility properties .

Subcellular Localization

The subcellular localization of 3-(Piperidin-4-yl)-1H-indazole hydrochloride is critical for its activity and function. This compound is known to localize to specific cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting signals and post-translational modifications of 3-(Piperidin-4-yl)-1H-indazole hydrochloride play a crucial role in directing it to these compartments . For instance, the presence of specific amino acid sequences can facilitate its transport into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-2H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMUBDFRZBSXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735240 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416351-79-5 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

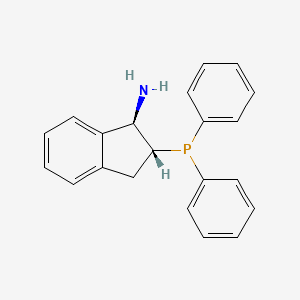

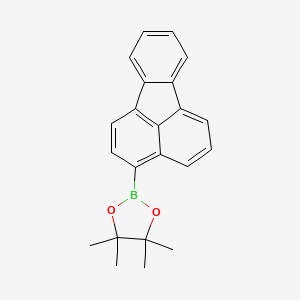

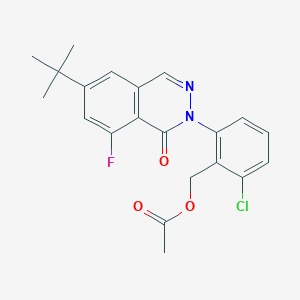

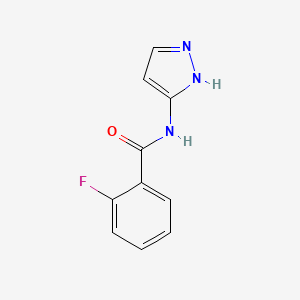

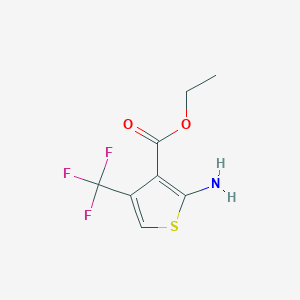

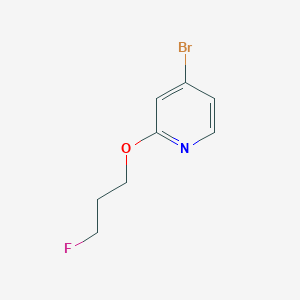

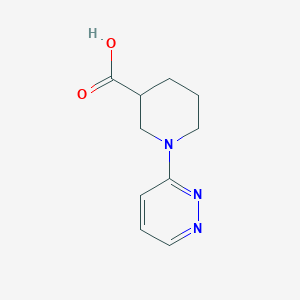

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1444477.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)